Product packaging for Ethyl 2-methyl-2-phenylpropanoate(Cat. No.:CAS No. 2901-13-5)

Ethyl 2-methyl-2-phenylpropanoate

Cat. No.: B022911
CAS No.: 2901-13-5
M. Wt: 192.25 g/mol
InChI Key: OFYSAFPKXXTYLU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-phenylpropanoate (CAS 2901-13-5) is a versatile ester compound of significant interest in organic synthesis and industrial research. With a molecular formula of C 12 H 16 O 2 and a molecular weight of 192.25 g/mol, this clear, colorless to pale yellow oil serves as a valuable building block in multiple research domains . Key Research Applications: Fragrance and Flavor Research: This ester is characterized by a complex odor profile, making it a subject of study in perfumery. Its scent is primarily described as floral (83.21%) and fruity (75.42%), with significant green, sweet, and rosy notes . It is identified as a constituent in the natural headspace of Michelia champaca flowers, indicating its relevance in the analysis and recreation of natural aromatic compositions . Pharmaceutical Intermediate: A primary application is its role as a key synthetic intermediate in the preparation of 2-methyl-2-phenylpropionic acid derivatives . These derivatives are investigated for their potent biological activity, particularly as high-selectivity H1 receptor antagonists in the development of novel antihistamine agents . The compound is a crucial precursor in the synthesis pathway for advanced molecules with potential antiallergic properties . Physical and Chemical Properties: The compound is estimated to have a boiling point of approximately 233°C and a moderately slow evaporation rate, which is a relevant parameter for its use in fragrance applications . Its structure is confirmed by the SMILES notation CCOC(=O)C(C)(C)C1=CC=CC=C1 . Handling and Safety: This product is strictly for research purposes and is not approved for human or veterinary use . Safety information includes the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet for comprehensive handling protocols. Note: We specialize in providing high-quality, well-characterized chemical compounds for research and development. This product is supplied with a Certificate of Analysis to ensure batch-to-batch consistency and reliability for your critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B022911 Ethyl 2-methyl-2-phenylpropanoate CAS No. 2901-13-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methyl-2-phenylpropanoate
Source PubChem
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InChI

InChI=1S/C12H16O2/c1-4-14-11(13)12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYSAFPKXXTYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282994
Record name ethyl 2-methyl-2-phenylpropanoate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2901-13-5
Record name Benzeneacetic acid, α,α-dimethyl-, ethyl ester
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Record name alpha,alpha-Dimethyl-ethyl ester benzeneacetic acid
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Record name 2901-13-5
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Record name ethyl 2-methyl-2-phenylpropanoate
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Record name α,α-Dimethyl-ethyl ester benzeneacetic acid
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Synthetic Methodologies and Mechanistic Investigations of Ethyl 2 Methyl 2 Phenylpropanoate

Esterification Pathways to Ethyl 2-methyl-2-phenylpropanoate and its Precursors

Esterification, the process of forming an ester from an alcohol and a carboxylic acid, is a fundamental reaction in the synthesis of this compound. This section explores both traditional acid-catalyzed methods and modern biocatalytic approaches.

Acid-Catalyzed Esterification from 2-Methyl-2-phenylpropanoic Acid

The most direct route to this compound is the Fischer-Speier esterification of 2-methyl-2-phenylpropanoic acid with ethanol. wikipedia.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org The mechanism, a classic example of nucleophilic acyl substitution, involves several equilibrium steps. chemistrysteps.commasterorganicchemistry.com

The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. byjus.comjk-sci.com This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org The alcohol, in this case ethanol, then acts as a nucleophile, attacking the activated carbonyl carbon. wikipedia.org This is followed by a series of proton transfers, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Ultimately, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product, this compound. masterorganicchemistry.combyjus.com

Due to the reversible nature of the Fischer esterification, several strategies are employed to drive the reaction to completion. chemistrysteps.combyjus.com One common approach is to use a large excess of the alcohol, which shifts the equilibrium towards the product side in accordance with Le Châtelier's principle. chemistrysteps.com Another effective method is the removal of water as it is formed, often accomplished through azeotropic distillation using a Dean-Stark apparatus. wikipedia.org

It is important to note that while Fischer esterification is effective for primary and secondary alcohols, it is less suitable for tertiary alcohols, which are prone to elimination reactions under acidic conditions. wikipedia.org The steric hindrance of the tertiary carboxylic acid, 2-methyl-2-phenylpropanoic acid, can also slow down the reaction rate, necessitating longer reaction times or higher temperatures. jk-sci.com

Biocatalytic Esterification Approaches Utilizing Lipases

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. Lipases, a class of enzymes that catalyze the hydrolysis of fats, have been successfully employed for the esterification of various carboxylic acids, including phenylpropanoic acid derivatives. google.comnih.gov These enzymatic reactions offer several advantages, such as high selectivity, mild reaction conditions, and reduced environmental impact. almacgroup.com

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. nih.gov The reaction typically occurs at the interface between an aqueous and an organic phase. Lipases exhibit enantioselectivity, meaning they can preferentially catalyze the reaction of one enantiomer in a racemic mixture, leading to the kinetic resolution of chiral compounds. nih.govjocpr.com This is particularly relevant when dealing with chiral precursors or when aiming to synthesize an enantiomerically pure final product. mdpi.com

For the synthesis of this compound, a lipase (B570770) would catalyze the reaction between 2-methyl-2-phenylpropanoic acid and ethanol. The choice of lipase is crucial, as different lipases exhibit varying substrate specificities and enantioselectivities. almacgroup.com For instance, Candida antarctica lipase B (CALB) is a widely used and effective biocatalyst for a range of esterification reactions. nih.gov The reaction conditions, such as temperature, solvent, and water content, must be carefully optimized to achieve high conversion and selectivity. researchgate.net In some cases, solvent-free systems are employed, where one of the reactants, typically the alcohol, serves as the reaction medium. google.com

Table 1: Comparison of Esterification Methods

Feature Acid-Catalyzed Esterification Biocatalytic Esterification
Catalyst Strong acids (e.g., H₂SO₄, TsOH) Lipases (e.g., CALB)
Reaction Conditions High temperatures, often with water removal Mild temperatures (typically 30-70°C)
Selectivity Generally low High chemo-, regio-, and enantioselectivity
Substrate Scope Broad, but limitations with sensitive functional groups Dependent on enzyme specificity
Environmental Impact Can generate acidic waste Generally considered "green" and sustainable
Byproducts Water Water

Alkylation Strategies for Constructing the Quaternary Carbon Center

The synthesis of this compound also relies on the formation of its characteristic quaternary carbon center. This is typically achieved through alkylation reactions, where a nucleophilic carbon is reacted with an electrophilic alkylating agent.

Alkylation of Ethyl Phenylacetates with Alkyl Halides

A common strategy for constructing the quaternary carbon in this compound involves the alkylation of an enolate derived from a substituted ethyl phenylacetate (B1230308). 182.160.97 In this approach, ethyl phenylacetate is first deprotonated at the α-carbon using a strong, non-nucleophilic base to form an enolate. lumenlearning.com Lithium diisopropylamide (LDA) is a frequently used base for this purpose as it is strong enough to completely deprotonate the ester, preventing side reactions. organicchemistrytutor.com

Once the enolate is formed, it acts as a nucleophile and can be reacted with an alkyl halide, such as methyl iodide, in an SN2 reaction. umn.edupearson.com This introduces the first methyl group at the α-position. To form the quaternary center, a second alkylation step is required. The resulting ethyl 2-phenylpropanoate (B8470279) is deprotonated again with a strong base to form a new enolate, which is then reacted with another molecule of methyl iodide. This second alkylation yields the desired product, this compound. mdma.ch The choice of alkyl halide is critical, with iodides and bromides being good leaving groups for this type of reaction. lumenlearning.com

The success of this method depends on careful control of the reaction conditions to favor the desired alkylation and minimize side reactions such as self-condensation or O-alkylation. phasetransfercatalysis.com The use of a strong, sterically hindered base like LDA at low temperatures helps to ensure the formation of the kinetic enolate and prevents unwanted side reactions. lumenlearning.com

Friedel-Crafts Alkylation in the Synthesis of Aryl-Substituted Propanoates

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. mt.comchemguide.co.uk In the context of synthesizing precursors to this compound, this reaction can be used to introduce the phenyl group onto a suitable propanoate derivative. For example, a Friedel-Crafts reaction between benzene (B151609) and an electrophilic three-carbon species containing an ester group could potentially form the desired carbon skeleton. youtube.com

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com The Lewis acid activates the alkylating agent, making it more electrophilic and susceptible to attack by the aromatic ring. youtube.com The mechanism involves the formation of a carbocation or a carbocation-like complex, which then undergoes electrophilic aromatic substitution. mt.com

However, the direct Friedel-Crafts alkylation to form aryl-substituted propanoates can be challenging due to several limitations. libretexts.org One major issue is the possibility of carbocation rearrangements, which can lead to a mixture of products. youtube.com Another drawback is polyalkylation, where the initial product is more reactive than the starting material, leading to the addition of multiple alkyl groups. libretexts.orgyoutube.com To overcome some of these limitations, Friedel-Crafts acylation followed by reduction is often a more reliable alternative for introducing specific alkyl groups onto an aromatic ring. youtube.com In some cases, specific Lewis acids can be used to catalyze the Friedel-Crafts alkylation of alkenes with certain esters to generate α-quaternary stereocenters. rsc.orgresearchgate.net

Phase Transfer Catalysis in Alkylation Reactions

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different phases, typically an aqueous phase and an organic phase. tcichemicals.com This method is particularly useful for alkylation reactions where the nucleophile is an inorganic salt soluble in water and the substrate is soluble in an organic solvent. tcichemicals.com

In the synthesis of this compound, PTC can be employed in the alkylation of ethyl phenylacetate. acs.org The reaction would involve an aqueous solution of a strong base, such as sodium hydroxide (B78521), and an organic phase containing the ethyl phenylacetate and the alkylating agent (e.g., methyl iodide). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, is added to the system. tcichemicals.comlittleflowercollege.edu.in

The mechanism of PTC involves the transfer of the hydroxide ion from the aqueous phase to the organic phase by the catalyst. acsgcipr.org The catalyst, being soluble in both phases, forms an ion pair with the hydroxide ion, which is then transported into the organic phase. tcichemicals.com In the organic phase, the hydroxide ion deprotonates the ethyl phenylacetate to form the enolate. This enolate then reacts with the alkyl halide to give the alkylated product. ias.ac.in The catalyst then returns to the aqueous phase to repeat the cycle.

PTC offers several advantages, including the use of inexpensive and environmentally benign bases, milder reaction conditions, and simplified work-up procedures. acsgcipr.org The choice of the phase transfer catalyst is critical for the efficiency of the reaction and can influence the reaction rate and product yield. acs.org Chiral phase transfer catalysts have also been developed to achieve asymmetric alkylation, which is valuable for the synthesis of enantiomerically enriched compounds. nih.govnih.govphasetransfer.com

Table 2: Key Alkylation Strategies

Strategy Key Reagents Mechanism Advantages Limitations
Enolate Alkylation Ethyl phenylacetate, LDA, Methyl iodide SN2 reaction of an enolate High yields, good control over regioselectivity Requires strong bases and anhydrous conditions
Friedel-Crafts Alkylation Benzene, Alkylating agent, Lewis acid (e.g., AlCl₃) Electrophilic aromatic substitution Forms C-C bonds with aromatic rings Carbocation rearrangements, polyalkylation, harsh conditions
Phase Transfer Catalysis Ethyl phenylacetate, NaOH (aq), Alkyl halide, PTC catalyst Catalytic transfer of nucleophile between phases Mild conditions, use of inexpensive bases, green chemistry Catalyst poisoning, potential for side reactions

Advanced Synthetic Transformations and Sequential Reactions

The unique structural features of this compound make it a versatile substrate for a variety of advanced synthetic transformations. These reactions allow for the targeted modification of the ester moiety, paving the way for the synthesis of a diverse range of derivatives.

Reduction of the Ester Moiety to Corresponding Alcohols

The reduction of the ester group in this compound to its corresponding primary alcohol, 2-methyl-2-phenylpropan-1-ol, is a fundamental transformation. This conversion is typically achieved using powerful reducing agents that can effectively react with the relatively unreactive ester carbonyl group.

Commonly employed reagents for this reduction include metal hydrides. The reaction proceeds by the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by a second hydride transfer to yield the primary alcohol after an aqueous workup. The general transformation is depicted below:

General Reaction Scheme for Ester Reduction

This compound → 2-methyl-2-phenylpropan-1-ol

This reaction is a standard procedure in organic synthesis for converting esters to primary alcohols.

Nucleophilic Substitution Reactions Involving the Ester Group

The ester functionality of this compound is susceptible to nucleophilic substitution reactions, enabling the conversion into other carboxylic acid derivatives. These reactions typically proceed through a nucleophilic acyl substitution mechanism.

One such transformation is the hydrolysis of the ester to its corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid. This can be accomplished under either acidic or basic conditions. Basic hydrolysis, or saponification, involves the attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in a separate step to yield the carboxylic acid.

Another important nucleophilic substitution is transesterification, where the ethoxy group of the ester is replaced by a different alkoxy group. For instance, reaction with methanol (B129727) in the presence of an acid or base catalyst can produce mthis compound. Similarly, reaction with other nucleophiles like amines can lead to the formation of amides.

A specific example involves the reaction of a derivative, 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid ethylester, with methanesulfonyl chloride in the presence of triethylamine (B128534) to yield 2-[4-(2-methanesulfonyloxy-ethyl)-phenyl]-2-methyl-propionic acid ethylester. google.com This demonstrates a nucleophilic substitution at the hydroxyl group of a derivative, showcasing the versatility of these compounds in sequential reactions. google.com

Multi-component Reactions in the Synthesis of Complex Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates substantial portions of all the starting materials. While direct multi-component reactions involving this compound as a primary starting material are not extensively documented, its derivatives are utilized in such processes.

For instance, derivatives of the core structure are key intermediates in the synthesis of complex pharmaceutical compounds. A process for preparing 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl)ethyl)phenyl]-2-methylpropanoic acid involves several steps, including the reaction of a derivative of mthis compound with other complex molecules in a sequential manner that resembles a multi-component strategy. googleapis.com

Pseudo-multi-component reactions, which involve sequential additions and reactions in a one-pot setup, are also relevant. These can include sequences like Knoevenagel condensation followed by a Michael addition, which are used to build complex molecular architectures. nih.gov The principles of MCRs, focusing on atom economy and step efficiency, are applied in the multi-step syntheses that start from derivatives of this compound to build intricate drug molecules.

Mechanistic Elucidation of Key Reaction Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For reactions involving this compound, mechanistic studies often focus on the intermediates and transition states that govern the reaction course.

Investigation of Radical Intermediates in Functionalization Processes

While many reactions of esters involve ionic intermediates, certain functionalization processes can proceed through radical pathways. These reactions are often initiated by radical initiators or through photoredox catalysis. The investigation of radical intermediates is key to understanding and controlling these transformations.

For instance, in the functionalization of related aromatic systems, radical mechanisms can be involved in side-chain modifications. While specific studies on radical intermediates in the functionalization of this compound are not prominently detailed in the provided context, the general principles of radical chemistry would apply. This would involve the generation of a radical species, its reaction with a substrate, and subsequent propagation or termination steps. The stability of potential radical intermediates, such as a benzylic radical, would play a significant role in directing the reaction pathway.

Understanding Transition States and Energetic Profiles in Alkylation Reactions

Alkylation reactions are fundamental in organic synthesis. Understanding the transition states and energetic profiles of these reactions is essential for predicting reactivity and selectivity. In the context of synthesizing derivatives of this compound, such as the Friedel-Crafts acylation of a related compound, the mechanism involves the formation of an acylium ion which then attacks the aromatic ring. googleapis.com

Chirality, Stereochemistry, and Asymmetric Synthesis of Ethyl 2 Methyl 2 Phenylpropanoate Analogues

Enantioselective Synthetic Strategies

The creation of a specific enantiomer of an α-arylpropanoic acid ester can be broadly approached through two main strategies: asymmetric synthesis to directly form the desired enantiomer or resolution of a racemic mixture to separate the two enantiomers.

Asymmetric alkylation provides a direct route to establishing the chiral center with a desired stereoconfiguration. This is often achieved by employing chiral auxiliaries or by direct enantioselective alkylation using chiral reagents.

A well-established method involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. researchgate.net For the synthesis of α-arylpropanoic acids, pseudoephedrine has been a widely used chiral auxiliary. harvard.edu The pseudoephedrine is first converted to the corresponding amide with the carboxylic acid. Deprotonation of the α-proton creates a chiral enolate, where the stereochemistry of the auxiliary directs the incoming electrophile (an alkyl halide) to one face of the enolate. researchgate.net This results in a highly diastereoselective alkylation. researchgate.net Subsequent removal of the auxiliary reveals the enantiomerically enriched carboxylic acid, which can then be esterified to the desired ethyl ester. harvard.edu A notable advantage is that both enantiomers of pseudoephedrine are available, allowing for the synthesis of either enantiomer of the target acid. researchgate.net More recently, pseudoephenamine has been introduced as a practical alternative that can offer equal or even improved diastereoselectivities, particularly in the formation of quaternary stereocenters. harvard.edu

Another powerful approach is the direct enantioselective alkylation of arylacetic acids. This method avoids the steps of attaching and removing a chiral auxiliary. Research has demonstrated that arylacetic acids can be directly alkylated with high enantioselectivity using a readily available chiral lithium amide as a stereodirecting reagent. nih.gov This protocol is operationally simple and allows for the recovery of the chiral amine reagent. nih.gov For instance, the ethylation of phenylacetic acid using this method can achieve an enantiomeric excess (ee) of 96%. nih.gov

Table 1: Asymmetric Alkylation of Phenylacetic Acid using a Chiral Lithium Amide

Electrophile (R-X) Product (R-CH(Ph)COOH) Yield (%) ee (%)
Ethyl iodide 2-Phenylbutanoic acid 81 96
Isobutyl iodide 4-Methyl-2-phenylpentanoic acid - 98
Isopropyl iodide 3-Methyl-2-phenylbutanoic acid - 97
Cyclopentyl iodide 2-Cyclopentyl-2-phenylacetic acid - 96
Benzyl bromide 2,3-Diphenylpropanoic acid - 92

Data sourced from a study on direct, highly enantioselective alkylation of arylacetic acids. nih.gov

More novel strategies include the photochemical α-alkylation of aldehydes using chiral enamines. This method combines stereoinduction and photoactivation in a single chiral organocatalyst, enabling light-driven enantioselective transformations. nih.gov

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. It relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and the product from the more reactive enantiomer. nih.gov

Enzymatic kinetic resolution is particularly powerful due to the high enantioselectivity of enzymes under mild conditions. jocpr.com Lipases are the most utilized enzymes for this purpose, especially for the resolution of esters like ethyl 2-methyl-2-phenylpropanoate analogues. jocpr.comlibretexts.org The principle involves the enantioselective hydrolysis of a racemic ester. The enzyme preferentially hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. nih.gov

For example, the kinetic resolution of racemic ketoprofen (B1673614) ethyl ester, an analogue, can be efficiently catalyzed by lipase (B570770) from Aspergillus niger, which shows a preference for the (R)-enantiomer. nih.gov Lipases from Pseudomonas cepacia, Alcaligenes spp., and Pseudomonas fluorescens have demonstrated excellent enantioselection in the hydrolysis of ethyl 3-phenylbutanoate, another analogue. almacgroup.com In one study, Pseudomonas fluorescens was used on a preparative scale for the resolution of ethyl 3-phenylbutanoate, achieving 50% conversion after 64 hours with 98% ee for the acid and 99% ee for the remaining ester. almacgroup.com

Candida antarctica lipase B (CALB) is another highly effective and commonly used biocatalyst for the kinetic resolution of 2-arylpropionic acid derivatives. nih.gov It often shows a preference for the (R)-enantiomer in esterification reactions. nih.gov

Table 2: Enzymatic Kinetic Resolution of 3-Aryl Alkanoic Acid Ethyl Esters

Substrate Biocatalyst Configuration of Acid Product ee of Acid (%) ee of Ester (%) Enantiomeric Ratio (E)
Ethyl 3-phenylbutanoate Alcaligenes spp. S 97 98 >200
Ethyl 3-phenylbutanoate Pseudomonas cepacia S >99 >99 >200
Ethyl 3-phenylbutanoate Pseudomonas fluorescens S 98 >99 >200
Ethyl 3-(4-chlorophenyl)butanoate Candida antarctica lipase B R >99 23 >200

Data compiled from studies on hydrolase catalyzed kinetic resolutions. almacgroup.com

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired single enantiomer product. pnas.org This has been successfully applied in the industrial production of chiral intermediates. pnas.org

Role of Chiral Ligands and Catalysts in Stereoselective Transformations

The use of chiral ligands and catalysts is central to many asymmetric synthetic methods, including hydrogenation, and various coupling reactions. These chiral molecules create a chiral environment around the reaction center, forcing the reaction to proceed through a lower energy transition state for one enantiomer over the other. scilit.comnih.gov

Asymmetric hydrogenation is a powerful technique for synthesizing chiral α-arylpropanoic acids from their corresponding α,β-unsaturated precursors. Chiral ruthenium-BINAP complexes are highly effective catalysts for this transformation. nih.govresearchgate.netacs.org For instance, the asymmetric hydrogenation of α-arylacrylic acids in the presence of a Ru(OCOCH₃)₂(binap) catalyst can produce profens like (S)-Naproxen in high enantiomeric excess (97% ee). pnas.org The mechanism of these BINAP-ruthenium catalyzed hydrogenations has been studied in detail and is understood to proceed via a monohydride-unsaturate pathway. nih.govacs.org

Nickel-based catalytic systems have also emerged as powerful tools for the enantioselective synthesis of chiral carboxylic acids. A simple nickel/BenzP* catalyst has been shown to be highly active in the domino hydrocarboxylation-transfer hydrogenation of terminal alkynes to furnish α-chiral carboxylic acids, including several profens with over 90% ee. nih.gov Another innovative nickel-catalyzed method is the enantioconvergent cross-electrophile coupling of benzylic alcohols with alkenyl electrophiles, which provides a streamlined route to arylpropionic acid derivatives. acs.orgacs.org For example, this strategy was used to synthesize (S)-naproxen with a final ee of 96%. acs.orgacs.org

Table 3: Examples of Chiral Ligands/Catalysts in Asymmetric Synthesis of Profen Analogues

Reaction Type Catalyst System Ligand Type Substrate Type Product ee (%)
Asymmetric Hydrogenation Ru(OAc)₂/BINAP Chiral Diphosphine α-Arylacrylic acid 97
Hydrocarboxylation/Transfer Hydrogenation Nickel/BenzP* Chiral Diphosphine Terminal alkyne >90
Enantioconvergent Cross-Coupling Nickel/Chiral Bis(imidazoline) Chiral Diamine Benzylic alcohol 93 (intermediate)

Data sourced from various studies on asymmetric catalysis. pnas.orgnih.govacs.orgacs.org

Stereochemical Characterization and Enantiomeric Purity Analysis

After a chiral synthesis or resolution, it is crucial to accurately determine the stereochemical outcome, specifically the enantiomeric excess (ee) of the product. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for separating and quantifying enantiomers. heraldopenaccess.usmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used for the separation of arylpropionic acid derivatives. researchgate.netnih.gov The separation is achieved through differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral selector on the stationary phase. mdpi.com The choice of mobile phase, often a mixture of alkanes like n-hexane and an alcohol modifier like isopropanol, is critical for achieving good resolution. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. This is typically done by using a Chiral Shift Reagent (CSR), often a lanthanide complex like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃). nih.govacs.org The CSR forms diastereomeric complexes with the enantiomers in solution, which results in separate signals for the corresponding protons in the ¹H NMR spectrum. libretexts.org The ratio of the integration of these signals gives the enantiomeric ratio. libretexts.org Another NMR-based method involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which will have distinct NMR spectra. researchgate.net

Capillary Electrophoresis (CE) is another powerful technique for chiral separations and the determination of enantiomeric purity. nih.govresearchgate.net In this method, a chiral selector is typically added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector as they move through the capillary under an electric field leads to their separation. mdpi.com CE is known for its high efficiency, short analysis times, and low sample and reagent consumption. heraldopenaccess.us It can be a viable alternative or complementary technique to chiral HPLC, with detection limits for the minor enantiomer often reaching below 0.1%. nih.gov

Computational Chemistry and Theoretical Investigations of Ethyl 2 Methyl 2 Phenylpropanoate

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental electronic structure and reactivity of molecules. For Ethyl 2-methyl-2-phenylpropanoate, these methods can provide insights into its geometry, electronic properties, and thermodynamic stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. growingscience.comespublisher.com

Geometry Optimization: A crucial first step in any computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), can be used to determine bond lengths, bond angles, and dihedral angles. nih.gov The steric hindrance introduced by the gem-dimethyl group and the phenyl ring at the α-position significantly influences the molecule's preferred geometry. The ester group itself is known to have a planar conformation due to resonance stabilization.

Electronic Properties: Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. growingscience.com A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely centered on the carbonyl group of the ester.

Furthermore, DFT can be used to compute various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These are derived from the HOMO and LUMO energies.

Global Reactivity Descriptor Formula Significance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency of the molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)Measure of the molecule's electrophilic nature.

This table presents the theoretical framework for calculating global reactivity descriptors using DFT. The actual values would require specific DFT calculations to be performed on this compound.

Theoretical calculations can also provide valuable data on the energetic and thermodynamic properties of this compound. By performing frequency calculations on the optimized geometry, key thermodynamic parameters can be determined. These calculations are vital for understanding the stability of the molecule and its behavior under different temperature conditions.

The standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated. These values are crucial for predicting the spontaneity of reactions involving this compound and for understanding its equilibrium properties.

Thermodynamic Property Description
Zero-point vibrational energy (ZPVE)The energy of the molecule at 0 K due to its vibrational motion.
Enthalpy (H)The total heat content of the system.
Entropy (S)A measure of the disorder or randomness of the system.
Gibbs Free Energy (G)A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

This table outlines the key thermodynamic properties that can be obtained from computational analysis. Specific values are dependent on the chosen level of theory and basis set.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, considering its conformational flexibility and interactions with its environment. mdpi.comrsc.org

For this compound, MD simulations can be employed to explore its conformational landscape. The rotation around the single bonds, particularly the Cα-C(phenyl) and Cα-C(O)O bonds, gives rise to various conformers. MD simulations can reveal the relative energies of these conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility. mun.ca This is particularly important as the conformation of a molecule can significantly impact its reactivity and physical properties.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can gain insights into the nature and strength of these interactions, which govern the macroscopic properties of the substance, such as its boiling point and solubility. The simulations can quantify non-covalent interactions like van der Waals forces and dipole-dipole interactions.

Theoretical Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.net

For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are of particular interest.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govresearchgate.net These calculations provide theoretical chemical shift values for each nucleus in the molecule. By comparing these predicted shifts with experimental data, one can confirm the molecular structure and assign the signals in the experimental spectrum. For instance, predicted ¹H NMR spectra for similar esters show distinct signals for the ethyl group (a quartet and a triplet) and the methyl groups, with the phenyl protons appearing in the aromatic region. chegg.com

IR Spectroscopy: Theoretical IR spectra can be generated from the vibrational frequencies calculated using DFT. researchgate.net Each calculated vibrational mode corresponds to a specific motion of the atoms in the molecule, such as stretching or bending of bonds. The predicted spectrum, often presented as a plot of intensity versus wavenumber, can be compared with an experimental IR spectrum. nist.gov Key vibrational modes for this compound would include the C=O stretching frequency of the ester group, C-O stretching frequencies, and various C-H stretching and bending vibrations of the alkyl and phenyl groups.

Spectroscopic Technique Predicted Parameter Computational Method Experimental Correlation
¹H and ¹³C NMRChemical ShiftsGIAO, DFTAssignment of experimental peaks to specific nuclei.
IR SpectroscopyVibrational Frequencies and IntensitiesDFTIdentification of functional groups and confirmation of molecular structure.

This table summarizes the application of computational methods in predicting spectroscopic data and their correlation with experimental results.

The close agreement between theoretically predicted and experimentally measured spectra would lend strong support to the accuracy of the computational model used to describe the geometry and electronic structure of this compound. researchgate.net

Advanced Analytical Methodologies for Characterization of Ethyl 2 Methyl 2 Phenylpropanoate and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of ethyl 2-methyl-2-phenylpropanoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule. For the related compound, mthis compound, ¹H-NMR data consistently show singlets around δ 1.57 ppm for the methyl groups and δ 3.65 ppm for the methoxy (B1213986) protons, confirming the ester formation. It is noted that for this compound, the spectral data is similar to its methyl ester counterpart, with slight shifts in the NMR signals, such as the resonance at approximately δ 1.65 ppm for the two methyl groups attached to the quaternary carbon, due to the presence of the ethyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A very characteristic absorption for an ester is the C=O stretching vibration, which for saturated aliphatic esters, typically appears in the wavenumber region of 1750 to 1735 cm⁻¹. docbrown.info The C-O stretching vibrations for the ester group are also key identifiers. docbrown.info The spectrum for the isomeric compound, ethyl 2-phenylpropanoate (B8470279), is available and provides a reference for the expected vibrational modes. nist.gov The complete IR spectrum is unique to the molecule and can be used as a "fingerprint" for identification purposes. docbrown.info

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 192.26 g/mol . uni.lu Predicted fragmentation patterns would include the loss of an ethyl group or cleavage of the ester bond. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, have also been calculated. uni.lu

Table 1: Spectroscopic Data for this compound and Related Compounds

Technique Compound Key Features
¹H NMR Mthis compound δ 1.57 ppm (singlet, methyl groups), δ 3.65 ppm (singlet, methoxy protons)
This compound δ ~1.65 ppm (singlet, -C(CH₃)₂)
IR Saturated Aliphatic Esters C=O stretch: 1750-1735 cm⁻¹ docbrown.info
Methanoate Esters C-O stretch: 1200-1180 cm⁻¹ docbrown.info
MS This compound Molecular Ion [M]⁺: m/z 192.26 uni.lu
Predicted CCS for [M+H]⁺: 143.0 Ų uni.lu
Predicted CCS for [M+Na]⁺: 149.7 Ų uni.lu

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from its isomers and other related substances.

Gas Chromatography (GC): GC is a primary method for assessing the purity of volatile compounds like this compound. A purity of greater than 98.0% as determined by GC has been reported for its related compound, methyl 2-phenylpropanoate. tcichemicals.com GC coupled with mass spectrometry (GC-MS) is a powerful combination for both separation and identification of components in a mixture. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another crucial technique, particularly for the separation of less volatile derivatives or for preparative-scale purification. Reverse-phase HPLC methods are commonly employed. For instance, a method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier can be used for the analysis of related acrylate (B77674) derivatives. sielc.com This type of method is scalable and can be adapted for the isolation of impurities. sielc.com

Thin-Layer Chromatography (TLC): TLC is often used for monitoring the progress of reactions that synthesize these esters. A common eluent system for this purpose is a mixture of ethyl acetate (B1210297) and hexane.

Table 2: Chromatographic Methods for Analysis of this compound and Derivatives

Technique Application Typical Conditions
Gas Chromatography (GC) Purity assessment of methyl 2-phenylpropanoate tcichemicals.com >98.0% purity reported tcichemicals.com
GC-MS Separation and identification of volatile compounds researchgate.net ---
High-Performance Liquid Chromatography (HPLC) Analysis of acrylate derivatives sielc.com Column: Newcrom R1; Mobile Phase: Acetonitrile, Water, Acid sielc.com
Thin-Layer Chromatography (TLC) Reaction monitoring Eluent: Ethyl acetate/Hexane

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Ethyl 2-methyl-2-phenylpropanoate, and how can reaction conditions be optimized?

  • Methodology : this compound derivatives can be synthesized via esterification using coupling agents like N,N'-diisopropylcarbodiimide (DIC) and catalysts such as 4-dimethylaminopyridine (DMAP). For example, 1,3-dioxoisoindolin-2-yl 2-methyl-2-phenylpropanoate was synthesized in 87% yield using these reagents under mild conditions . Cross-coupling reactions with palladium catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) in DMF/water mixtures at 80°C can also introduce functional groups like boronic esters to the aromatic ring, enabling structural diversification .
  • Optimization : Varying catalyst loading, solvent polarity, and temperature can improve yield. Parallel screening of bases (e.g., Na₂CO₃ vs. K₃PO₄) may resolve side-product formation.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • X-ray crystallography (using SHELX programs for refinement ) resolves bond angles and stereochemistry.
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ ~1.4 ppm, ester carbonyl at ~170 ppm).
    • Purity Analysis :
  • HPLC with C18 columns and UV detection (λ = 210–254 nm) quantifies impurities. Reference standards like those in (e.g., propanoic acid derivatives) aid in calibration .
  • GC-MS monitors volatile byproducts using electron ionization (EI) and fragmentation patterns.

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation pathways of this compound derivatives?

  • Approaches :

  • Isotopic labeling : Introduce ¹³C or ²H at the methyl or phenyl groups to track reaction intermediates via NMR or mass spectrometry.
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., using Gaussian) can simulate transition states for esterification or cross-coupling steps .
    • Case Study : ’s synthesis of 1,3-dioxoisoindolin-2-yl ester suggests a nucleophilic acyl substitution mechanism, which could be validated by trapping intermediates with quenching agents.

Q. What strategies are effective for resolving contradictions in catalytic efficiency across different synthetic routes?

  • Data Analysis : Compare turnover numbers (TON) and activation energies (Eₐ) for Pd-catalyzed vs. Cu-mediated reactions. For example, PdCl₂(dppf)CH₂Cl₂ in achieves Suzuki-Miyaura coupling but may underperform in electron-deficient aryl systems.
  • Troubleshooting : Use Hammett plots to correlate substituent effects (σ⁺ values) with reaction rates. If steric hindrance from the 2-methyl group slows catalysis (as in ), switch to bulkier ligands (e.g., XPhos) .

Q. How can researchers profile and mitigate impurities in this compound samples?

  • Impurity Identification :

  • LC-HRMS : High-resolution mass spectrometry detects trace byproducts (e.g., hydrolyzed propanoic acids or dimerization products).
  • Reference Standards : Use certified materials like Impurity A (2-[3-(2-methylpropyl)-phenyl]propanoic acid) from for spiking experiments .
    • Mitigation : Adjust recrystallization solvents (e.g., switch from ethanol to heptane/ethyl acetate mixtures) or employ scavenger resins to trap reactive intermediates.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Screening Methods :

  • Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) for anti-inflammatory potential using fluorogenic substrates.
  • Cellular assays : Measure cytotoxicity in HEK-293 or HepG2 cells via MTT assays, noting EC₅₀ values for structure-activity relationships (SAR) .
    • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro in ) to enhance binding affinity or metabolic stability .

Methodological Considerations

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthetic parameters (temperature, catalyst ratio, solvent) while minimizing resource use .
  • Data Reproducibility : Report crystal structure refinement parameters (R-factor, CCDC deposition numbers) and NMR acquisition details (solvent, frequency) to align with IUPAC guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.